molecular formula C14H17F3N4O2S B2498173 3,3,3-trifluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide CAS No. 2034633-15-1

3,3,3-trifluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

Cat. No. B2498173
CAS RN: 2034633-15-1
M. Wt: 362.37
InChI Key: KHSIWHGMNNDWLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Although specific synthesis details for this compound are not directly available, related research on trifluoromethylated synthons and pyrazole derivatives provides insights into possible synthetic routes. For instance, derivatives of 3,3,3-trifluoropropene can undergo 1,3-dipolar cycloaddition reactions to afford trifluoromethyl-substituted pyrazolines and pyrazoles, indicating a potential pathway for synthesizing complex molecules like the one (Plancquaert et al., 1996). Another study describes the synthesis and characterization of similar sulfonamide derivatives, highlighting the critical role of reaction conditions in achieving desired yields (Zhang Peng-yun, 2013).

Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR, and computational modeling to elucidate the geometry, electronic structure, and intramolecular interactions. Studies on related compounds have detailed molecular conformations and highlighted the importance of substituents in determining molecular geometry, as seen in the analysis of pyrazolo[4,3-c]pyridines and their hydrogen bonding patterns (Sagar et al., 2017).

Chemical Reactions and Properties

The reactivity of this compound likely encompasses various chemical reactions, given its functional groups. For example, sulfonamides can participate in cross-coupling reactions as demonstrated by Han (2010), suggesting potential for creating diverse derivatives of the base molecule. Additionally, the presence of the trifluoromethyl group and pyrazole ring may allow for unique reactivity patterns, such as unusual cycloaddition reactions or transformations into other heterocyclic structures (Guillaume et al., 1994).

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. For closely related sulfonamide structures, properties like crystal packing, hydrogen bonding, and molecular conformation have been thoroughly investigated, providing insights into the stability, solubility, and potential applications of these molecules (Thaher et al., 2012).

Scientific Research Applications

Sulfonamides as Terminators in Cyclisations

Sulfonamides, including those with trifluoromethyl groups, are noted for their role as terminators in cationic cyclisations. These compounds facilitate the formation of pyrrolidines and polycyclic systems through cyclisation processes, highlighting their utility in synthesizing complex cyclic structures. The research conducted by Haskins and Knight (2002) demonstrated the efficiency of sulfonamides in inducing 5-endo cyclisation of homoallylic sulfonamides to yield pyrrolidines, emphasizing the preference for pyrrolidines or homopiperidines over piperidines, even in scenarios where trapping a tertiary carbocation would otherwise occur (Haskins & Knight, 2002).

Reactivity in 1,3-Dipolar Cycloadditions

The derivatives of 3,3,3-trifluoropropene, including sulfides, sulfoxides, and sulfones, demonstrate significant reactivity in 1,3-dipolar cycloadditions. These reactions yield trifluoromethyl-substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones. This reactivity showcases the potential of trifluoromethylated synthons in synthesizing fluorinated compounds, which are of interest in various chemical and pharmaceutical applications (Plancquaert et al., 1996).

Synthesis of β-Alkoxyl Vinyl Trifluoromethyl Sulfones

The synthesis of new push-pull alkenes, such as β-ethoxy vinyl trifluoromethyl sulfone, from trifluoromethanesulfonyl chloride and vinyl ether in the presence of pyridine, underscores the strategic use of sulfonamide and sulfone groups in the development of materials with enhanced electronic properties. Such compounds are prepared in moderate yields and showcase the adaptability of trifluoromethyl sulfones in chemical synthesis (Shizheng et al., 1998).

Aerobic Oxidation Catalysis

The role of sulfonamides in catalysis is illustrated through the aerobic oxidation of methyl p-tolyl sulfide catalyzed by heteroscorpionate Ru(II)-aqua complexes. This research highlights the utility of sulfonamide groups in facilitating oxidative reactions without the formation of highly reactive peroxide intermediates, offering insights into green chemistry and sustainable catalytic processes (Huynh et al., 2003).

properties

IUPAC Name

3,3,3-trifluoro-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O2S/c1-11-10-13(12-2-5-18-6-3-12)20-21(11)8-7-19-24(22,23)9-4-14(15,16)17/h2-3,5-6,10,19H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSIWHGMNNDWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)CCC(F)(F)F)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-trifluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

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